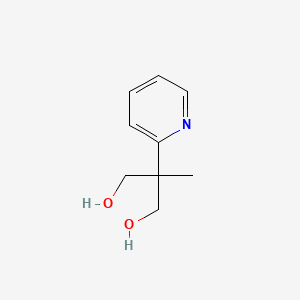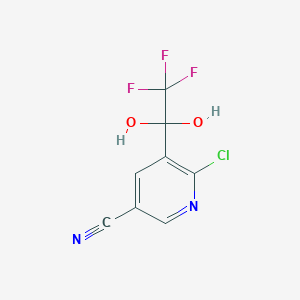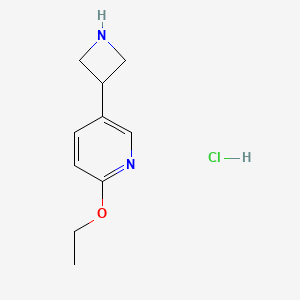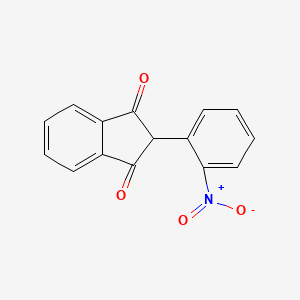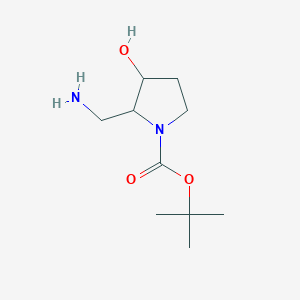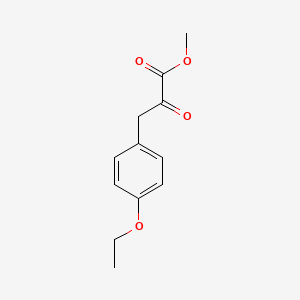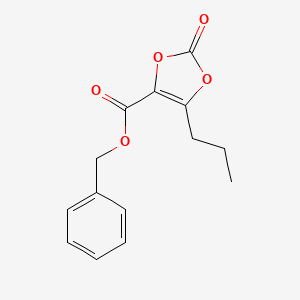
2,6-Diiodo-4-vinylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diiodo-4-vinylphenol is an organic compound with the molecular formula C8H6I2O It is characterized by the presence of two iodine atoms and a vinyl group attached to a phenol ring
Preparation Methods
The synthesis of 2,6-Diiodo-4-vinylphenol can be achieved through several methods. One common approach involves the iodination of 4-vinylphenol using iodine and an oxidizing agent. The reaction typically takes place in an organic solvent under controlled temperature conditions to ensure the selective introduction of iodine atoms at the 2 and 6 positions on the phenol ring .
Industrial production methods may involve the use of diacetoxyiodobenzene as an iodinating agent, which allows for a one-pot synthesis of the compound. This method is efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
2,6-Diiodo-4-vinylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated products.
Substitution: The vinyl group can participate in addition reactions, while the iodine atoms can be substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
2,6-Diiodo-4-vinylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential as a precursor for pharmaceutical compounds is being explored.
Industry: It is used in the production of advanced materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 2,6-Diiodo-4-vinylphenol involves its interaction with molecular targets through its phenolic and vinyl groups. The phenolic group can form hydrogen bonds and participate in redox reactions, while the vinyl group can undergo addition reactions. These interactions can affect various biochemical pathways and molecular targets, including enzymes and receptors .
Comparison with Similar Compounds
2,6-Diiodo-4-vinylphenol can be compared with other similar compounds such as:
- 2,6-Diiodo-4-vinylphenyl acetate
- 3,6-Diiodo-4-vinylbenzene-1,2-diol
- 2,6-Difluoro-4-vinylphenol
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and applications.
Properties
Molecular Formula |
C8H6I2O |
|---|---|
Molecular Weight |
371.94 g/mol |
IUPAC Name |
4-ethenyl-2,6-diiodophenol |
InChI |
InChI=1S/C8H6I2O/c1-2-5-3-6(9)8(11)7(10)4-5/h2-4,11H,1H2 |
InChI Key |
BHNDRHBLTMRFLL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C(=C1)I)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



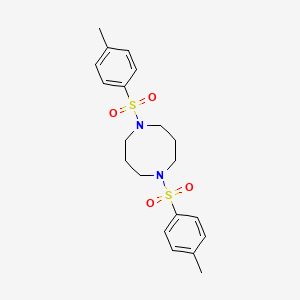
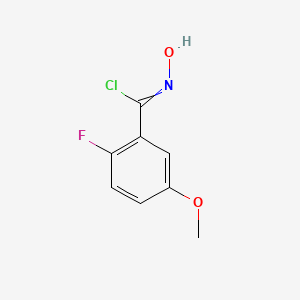
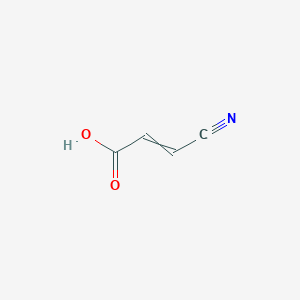
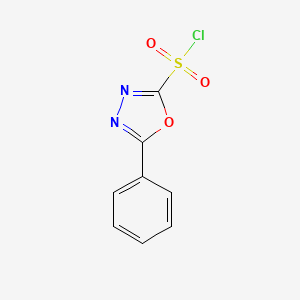
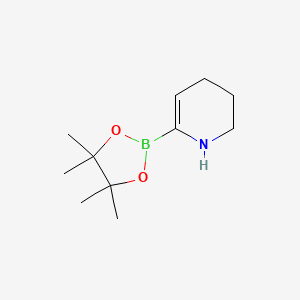
![2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol](/img/structure/B13697123.png)
